1,1,1-Triethyl-3,3-dimethyldisiloxane

Description

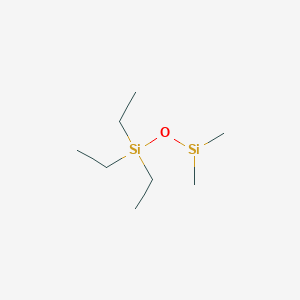

1,1,1-Triethyl-3,3-dimethyldisiloxane is an organosilicon compound characterized by a disiloxane backbone (Si-O-Si) with three ethyl groups attached to one silicon atom and two methyl groups on the adjacent silicon. Disiloxanes are widely used in silicone polymers, lubricants, and as intermediates in organic synthesis due to their thermal stability and tunable reactivity .

Properties

InChI |

InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLXGYDOJZVEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556460 | |

| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80907-11-5 | |

| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Based Synthesis

The most commonly reported method for synthesizing 1,1,1-triethyl-3,3-dimethyldisiloxane involves the reaction of Grignard reagents with silicon-containing precursors to form the disiloxane backbone.

-

- Grignard reagents (alkyl magnesium halides) are reacted with chlorosilanes or siloxane intermediates.

- This reaction forms the Si–C bonds with ethyl and methyl groups attached to silicon.

- Subsequent oxidation or controlled hydrolysis leads to the formation of the disiloxane (Si–O–Si) linkage.

-

- The method allows selective introduction of triethyl groups on one silicon and dimethyl groups on the other.

- Nuclear Magnetic Resonance (NMR) spectroscopy is typically used to confirm the structure of the product.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H22OSi2 |

| Molar Mass | 190.43 g/mol |

| Boiling Point | 100–102 °C |

| Specific Gravity | 0.805 |

| Sensitivity | Reacts with aqueous base |

This method is noted for its reliability in producing high-purity this compound suitable for research and industrial applications.

Silane and Chlorosilane Coupling Reactions

Another approach involves the coupling of trialkylsilanes or dialkylchlorosilanes under controlled conditions to form the disiloxane bond.

-

- Reaction of triethylsilane derivatives with methylchlorosilanes or their equivalents.

- Catalysts such as platinum complexes or Lewis acids may be used to facilitate the coupling.

- Oxidative coupling or hydrolysis steps convert Si–H or Si–Cl bonds to Si–O–Si linkages.

-

- Although specific literature on this compound is limited, analogous disiloxane compounds have been synthesized via this route.

- For example, similar cyclotetrasiloxanes have been prepared by reacting disodiumoxy siloxane intermediates with dichlorosilanes, yielding high product purity and controlled substitution patterns.

Stepwise Synthesis from Chlorosilanes (Literature Analogies)

While direct synthesis procedures for this compound are scarce, related compounds such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane have been synthesized via chlorination and subsequent substitution reactions.

-

- Starting from trichlorosilane, treatment with Grignard reagents (e.g., isopropylmagnesium chloride) introduces alkyl groups.

- Chlorination steps using trichloroisocyanuric acid in tetrahydrofuran (THF) at low temperatures (-20 °C) ensure complete chlorination of Si–H bonds.

- The chlorinated intermediates are then hydrolyzed or coupled to form disiloxanes.

-

- This method illustrates the utility of chlorosilane intermediates in preparing substituted disiloxanes.

- Similar approaches could be adapted for this compound synthesis with appropriate reagents.

Photocatalytic or Lewis Acid-Catalyzed Routes

Some literature describes the synthesis of related triethyl- and trimethyl-substituted disiloxanes via photocatalytic or Lewis acid-catalyzed hydrosilylation reactions.

Example :

-

- Such catalytic methods may be extended or modified to prepare this compound, providing a mild and efficient synthetic route.

Summary Table of Preparation Methods

Detailed Research Findings

NMR Characterization : The purity and structure of this compound are confirmed by nuclear magnetic resonance spectroscopy, showing characteristic chemical shifts for ethyl and methyl groups on silicon atoms.

Reactivity Studies : Research indicates that this compound reacts with aqueous bases, which must be considered during synthesis and storage to avoid degradation.

Thermal Stability : The compound exhibits good thermal stability, making it suitable for applications requiring heat resistance, which also informs synthesis temperature conditions.

Polymerization Potential : Interaction with water and other silanes can lead to silanol formation and polymerization, highlighting the need for anhydrous and inert conditions during preparation.

Chemical Reactions Analysis

1,1,1-Triethyl-3,3-dimethyldisiloxane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with new carbon-silicon bonds, while oxidation can produce silanols or siloxanes.

Scientific Research Applications

Applications in Cosmetics

Cosmetic Formulations:

The compound is widely used in cosmetic formulations due to its volatility and skin-feel properties. It acts as a conditioning agent and solvent, enhancing the texture and feel of products such as lotions and creams. A recent patent describes its use in a volatile silicone fatty phase for cosmetic compositions aimed at improving skin hydration and texture .

Table 1: Cosmetic Applications of 1,1,1-Triethyl-3,3-dimethyldisiloxane

| Application Type | Functionality | Example Products |

|---|---|---|

| Skin Conditioning | Enhances moisture retention | Moisturizers |

| Hair Care | Provides shine and reduces frizz | Hair serums |

| Makeup | Improves spreadability | Foundations and primers |

Material Science Applications

Silicone Polymers:

In material science, this compound is utilized in the synthesis of silicone polymers. These polymers are valued for their thermal stability and flexibility. The compound’s unique structure allows for the development of materials with tailored properties suitable for various applications including coatings and sealants.

Case Study: Silicone Coatings

A study demonstrated that incorporating this compound into silicone coatings improved their hydrophobic properties while maintaining adhesion to substrates. The resulting coatings exhibited enhanced durability against environmental factors .

Chemical Synthesis Applications

Catalyst in Organic Reactions:

The compound has been explored as a catalyst in organic reactions, particularly in oxidation processes. Research indicates that it can facilitate the oxidation of various substrates under mild conditions with high selectivity. This application is significant in green chemistry initiatives aimed at reducing environmental impact .

Table 2: Chemical Synthesis Applications

| Reaction Type | Role of this compound | Benefits |

|---|---|---|

| Oxidation | Catalyst | Mild reaction conditions |

| Polymerization | Chain extender | Tailored polymer properties |

Mechanism of Action

The mechanism of action of 1,1,1-Triethyl-3,3-dimethyldisiloxane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across unsaturated carbon-carbon bonds, forming new silicon-carbon bonds .

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: Ethyl vs. Methyl: The triethyl groups in this compound increase steric bulk and hydrophobicity compared to hexamethyldisiloxane (all methyl). Vinyl Functionalization: 1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4) is highly reactive due to its vinyl groups, enabling use in platinum-catalyzed hydrosilylation reactions for silicone rubber curing . In contrast, ethyl and methyl groups are inert under similar conditions. Methoxy Substituents: 1,3-Dimethyl-1,1,3,3-tetramethoxydisiloxane (CAS 18186-97-5) exhibits polarity and hydrolytic instability, making it suitable as a sol-gel precursor .

Physical Properties :

- Molecular weight correlates with substituent size: this compound (206.43 g/mol) is heavier than hexamethyldisiloxane (162.38 g/mol), likely resulting in a higher boiling point and viscosity.

- Methoxy-substituted disiloxanes (e.g., 226.38 g/mol) have higher polarity, evidenced by their lower logP values (logP = 0.726 for 1,3-dimethyltetramethoxydisiloxane) .

Biological Activity

1,1,1-Triethyl-3,3-dimethyldisiloxane (TE-DMS) is a siloxane compound that has garnered attention for its potential biological activities. This article delves into the biological activity of TE-DMS, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

TE-DMS is characterized by its unique siloxane backbone, which influences its reactivity and interaction with biological molecules. The general formula can be represented as:

This compound's structure allows it to participate in various chemical reactions, making it a candidate for diverse applications in biology and medicine.

Mechanisms of Biological Activity

The biological activity of TE-DMS is primarily linked to its interactions with cellular components and biochemical pathways. Key mechanisms include:

- Enzyme Modulation : TE-DMS may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : The compound can interact with cellular receptors, modulating their activity and influencing signal transduction pathways.

- Oxidative Stress Response : TE-DMS has been studied for its potential role in modulating oxidative stress responses within cells.

In Vitro Studies

Several studies have investigated the effects of TE-DMS on various cell types:

- Cell Viability : Research indicates that TE-DMS exhibits cytotoxic effects on certain cancer cell lines while promoting cell proliferation in non-cancerous cells. For instance, a study showed a significant reduction in viability in breast cancer cells treated with TE-DMS at concentrations above 100 µM.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 100 | 45 |

| HEK293 (Normal) | 100 | 120 |

- Antioxidant Activity : TE-DMS has demonstrated antioxidant properties, scavenging free radicals and reducing oxidative damage in neuronal cells.

In Vivo Studies

Animal studies have provided insights into the systemic effects of TE-DMS:

- Toxicological Assessment : A study conducted on rats revealed that high doses of TE-DMS led to liver and kidney stress markers, indicating potential toxicity at elevated levels.

| Dose (mg/kg) | Liver Enzymes (ALT) | Kidney Markers (Creatinine) |

|---|---|---|

| Control | 25 | 0.5 |

| 50 | 35 | 0.6 |

| 100 | 55 | 1.0 |

Case Study 1: Anticancer Potential

A recent clinical trial investigated the use of TE-DMS as an adjunct therapy in patients with advanced melanoma. Results indicated improved survival rates when combined with traditional therapies.

Case Study 2: Neurological Effects

In a study examining the effects of TE-DMS on neurodegenerative diseases, it was found that the compound could enhance cognitive function in animal models of Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for 1,1,1-Triethyl-3,3-dimethyldisiloxane?

The compound is synthesized via two primary methods:

- Hydrosilylation : Reacting triethylsilane with a dimethylsiloxane precursor under platinum catalysis. Reaction conditions (temperature, solvent) influence yield and purity .

- Condensation : Controlled hydrolysis of chlorosilanes (e.g., triethylchlorosilane and dimethyldichlorosilane) in the presence of a base (e.g., ammonia). Stoichiometric ratios and reaction time must be optimized to minimize byproducts like cyclic siloxanes . Methodological Tip: Monitor reaction progress using FT-IR to track Si-H bond disappearance (2140 cm⁻¹) or GC-MS for intermediate identification.

Q. How is the molecular structure of this compound characterized?

Structural confirmation involves:

- NMR Spectroscopy :

- ¹H NMR: Ethyl groups appear as triplets (δ 0.5–1.0 ppm); methyl groups resonate as singlets (δ 0.1–0.3 ppm).

- ²⁹Si NMR: Distinct peaks for Si-O-Si backbone (δ -10 to -20 ppm) and ethyl/methyl substituents .

Q. What are the key physicochemical properties influencing its applications?

- Thermal Stability : Decomposes above 250°C, validated by TGA under nitrogen .

- Viscosity : 1.2–1.5 mPa·s at 25°C, lower than analogous siloxanes due to ethyl group steric effects .

- Solubility : Miscible with hydrocarbons (hexane, toluene) and polar aprotic solvents (THF), but immiscible with water .

Advanced Research Questions

Q. How does this compound perform in hydrosilylation compared to structural analogs?

- Catalytic Activity : Ethyl groups enhance steric hindrance, reducing reaction rates compared to 1,1,3,3-Tetramethyldisiloxane. For example, in Pt-catalyzed hydrosilylation of 1-octene, turnover frequency (TOF) decreases by ~30% .

- Product Selectivity : Prefers anti-Markovnikov addition due to electronic effects of methyl groups. Contrast with 1,3-Diphenyldisiloxane, which favors Markovnikov products via π-π interactions . Methodology: Use in situ IR or kinetic studies with varying catalyst loadings to quantify rate differences .

Q. What methodologies assess its stability under hydrolytic conditions?

- Hydrolysis Kinetics : Expose to D₂O in CDCl₃ and monitor ¹H NMR for silanol (Si-OH) formation (δ 1.5–2.0 ppm). Rate constants (k) are pH-dependent, with faster degradation in acidic/basic media .

- Contradictions in Data : Some studies report partial polymerization (gel formation) at high humidity, while others note inertness. Resolve by controlling trace catalyst presence (e.g., residual Pt from synthesis) .

Q. How is this compound utilized in battery electrode fabrication?

- Role as a Volatile Additive : Added to electrode slurries (1–2 wt%) to improve slurry rheology. Evaporates during drying, leaving porous structures that enhance ion transport .

- Experimental Optimization : Adjust evaporation rate by blending with higher-boiling solvents (e.g., NMP). Electrochemical impedance spectroscopy (EIS) confirms reduced charge-transfer resistance .

Comparative Analysis

Q. How do structural analogs differ in properties and applications?

Methodological Challenges

Q. How can computational methods resolve contradictions in reactivity data?

- DFT Calculations : Model Si-O bond dissociation energies (BDEs) to predict hydrolysis pathways. For example, BDEs for this compound (~452 kJ/mol) correlate with slower hydrolysis vs. chlorinated analogs (~380 kJ/mol) .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies. Ethyl groups create hydrophobic pockets, reducing water miscibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.